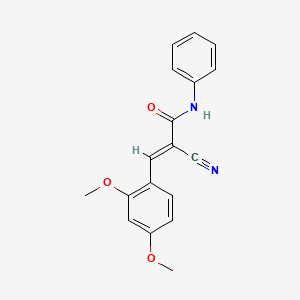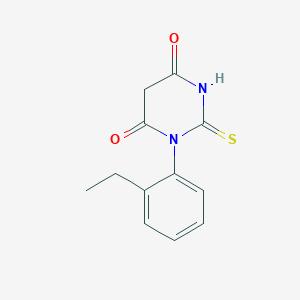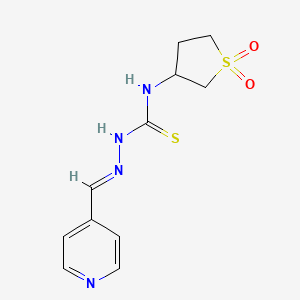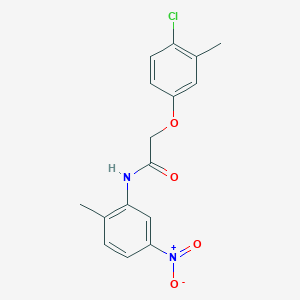
N-(2-methoxyphenyl)-2-(4-methylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-methoxyphenyl)-2-(4-methylphenyl)acetamide, also known as N-(2-methoxyphenyl)-2-(4-methylphenyl)acetamide, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Scientific Research Applications
N-(2-methoxyphenyl)-2-(4-methylphenyl)acetamide(2-methoxyphenyl)-2-(4-methylphenyl)acetamide has been studied extensively for its potential applications in various scientific fields. It has been found to exhibit anti-inflammatory, analgesic, and anticonvulsant properties, making it a promising candidate for the development of new drugs for the treatment of various diseases.
Mechanism of Action
The mechanism of action of N-(2-methoxyphenyl)-2-(4-methylphenyl)acetamide(2-methoxyphenyl)-2-(4-methylphenyl)acetamide involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins, a group of lipid compounds that play a key role in inflammation and pain. By inhibiting COX enzymes, N-(2-methoxyphenyl)-2-(4-methylphenyl)acetamide(2-methoxyphenyl)-2-(4-methylphenyl)acetamide reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects:
N-(2-methoxyphenyl)-2-(4-methylphenyl)acetamide(2-methoxyphenyl)-2-(4-methylphenyl)acetamide has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), which are involved in the inflammatory response. It has also been found to increase the levels of anti-inflammatory cytokines such as interleukin-10 (IL-10), which helps to resolve inflammation.
Advantages and Limitations for Lab Experiments
N-(2-methoxyphenyl)-2-(4-methylphenyl)acetamide(2-methoxyphenyl)-2-(4-methylphenyl)acetamide has several advantages for lab experiments. It is easy to synthesize and has a high purity, making it suitable for various experimental designs. However, it also has some limitations, such as its low solubility in water, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several future directions for the study of N-(2-methoxyphenyl)-2-(4-methylphenyl)acetamide(2-methoxyphenyl)-2-(4-methylphenyl)acetamide. One potential direction is the development of new drugs based on its anti-inflammatory and analgesic properties. Another direction is the investigation of its potential applications in the treatment of epilepsy and other neurological disorders. Additionally, further studies are needed to understand the mechanisms underlying its physiological effects and to optimize its synthesis and administration for experimental use.
Conclusion:
In conclusion, N-(2-methoxyphenyl)-2-(4-methylphenyl)acetamide(2-methoxyphenyl)-2-(4-methylphenyl)acetamide is a promising chemical compound with potential applications in various scientific fields. Its anti-inflammatory, analgesic, and anticonvulsant properties make it a promising candidate for the development of new drugs for the treatment of various diseases. Further research is needed to fully understand its mechanisms of action and to optimize its use in experimental settings.
Synthesis Methods
The synthesis of N-(2-methoxyphenyl)-2-(4-methylphenyl)acetamide(2-methoxyphenyl)-2-(4-methylphenyl)acetamide involves the reaction between 2-methoxybenzoyl chloride and 4-methylphenylacetamide in the presence of a base such as triethylamine. The reaction proceeds via an acylation mechanism, resulting in the formation of N-(2-methoxyphenyl)-2-(4-methylphenyl)acetamide(2-methoxyphenyl)-2-(4-methylphenyl)acetamide.
properties
IUPAC Name |
N-(2-methoxyphenyl)-2-(4-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2/c1-12-7-9-13(10-8-12)11-16(18)17-14-5-3-4-6-15(14)19-2/h3-10H,11H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQDFIRHVFHTEAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(=O)NC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxyphenyl)-2-(4-methylphenyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[(1,3-benzodioxol-5-ylcarbonyl)oxy]-2-(1-naphthyl)ethanimidamide](/img/structure/B5883833.png)
![3-chloro-N-[(2-pyridinylamino)carbonothioyl]benzamide](/img/structure/B5883839.png)
amino]ethanol](/img/structure/B5883840.png)



![2-{[(5-chloro-2-methylphenyl)amino]methylene}cyclohexanone](/img/structure/B5883871.png)




![3-ethoxy-N-{[(2-hydroxy-4,5-dimethylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5883901.png)
![1-ethyl-4-[2-(isopropylthio)benzoyl]piperazine](/img/structure/B5883914.png)